![molecular formula C6H12Cl2O3 B14446160 1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane CAS No. 73131-00-7](/img/structure/B14446160.png)
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane is an organic compound with the molecular formula C5H10Cl2O2. It is also known by its IUPAC name, 1-chloro-2-[(2-chloroethoxy)methoxy]ethane . This compound is characterized by the presence of two chlorine atoms and three ether linkages, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane typically involves the reaction of 2-chloroethanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving ether linkages.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane involves its reactivity due to the presence of chlorine atoms and ether linkages. These functional groups make the compound a good electrophile, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane can be compared with similar compounds such as:
Bis(2-chloroethoxy)methane: Similar in structure but with different reactivity due to the presence of an additional ether linkage.
1-Chloro-2-ethoxyethane: Lacks the additional ether linkages, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
73131-00-7 |
|---|---|
Molecular Formula |
C6H12Cl2O3 |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethoxymethoxymethoxy)ethane |
InChI |
InChI=1S/C6H12Cl2O3/c7-1-3-9-5-11-6-10-4-2-8/h1-6H2 |
InChI Key |
SXVLNMXFQJCPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCOCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)

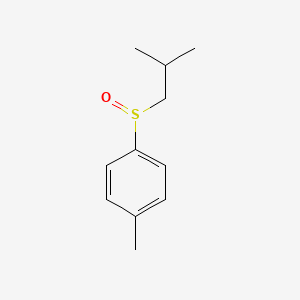
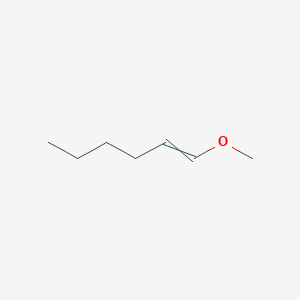
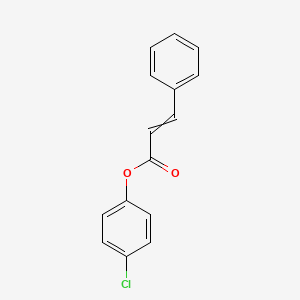
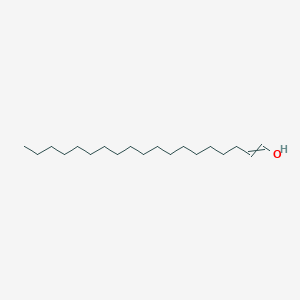

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)

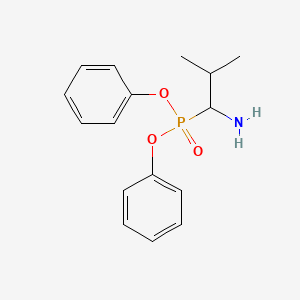
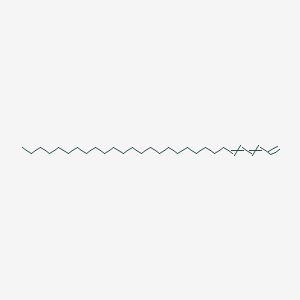

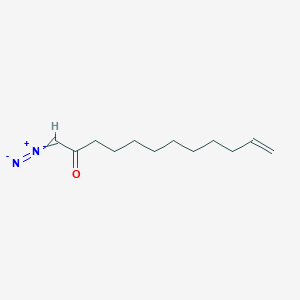
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
